molecular formula C11H10F3N3O B1371796 {1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 952183-25-4

{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No. B1371796
M. Wt: 257.21 g/mol
InChI Key: RUZHXGCIFNXZBQ-UHFFFAOYSA-N
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Description

The compound “{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol” is a complex organic molecule. It contains a trifluoromethyl group, a benzyl group, and a 1,2,3-triazole ring12. However, detailed information about this specific compound is not readily available.



Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of 1-[3-(Trifluoromethyl)benzyl]piperazine has been documented3. However, the specific synthesis process for “{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol” is not available in the retrieved data.



Molecular Structure Analysis

The molecular structure of similar compounds such as 1-[3-(Trifluoromethyl)benzyl]piperazine has been reported45. However, the specific molecular structure of “{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol” is not available in the retrieved data.



Chemical Reactions Analysis

The chemical reactions involving “{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol” are not available in the retrieved data. However, similar compounds have been used in various chemical reactions6.



Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds such as 1-[3-(Trifluoromethyl)benzyl]piperazine have been reported3. However, the specific physical and chemical properties of “{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol” are not available in the retrieved data.


Scientific Research Applications

1. Catalyst in Huisgen 1,3-dipolar cycloadditions

A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was used to form a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently. This catalyst is notable for its low loadings, short reaction times at room temperature, and compatibility with free amino groups, showcasing outstanding performance in CuAAC reactions (Ozcubukcu et al., 2009).

2. Ligand in Copper-Catalyzed Reactions

The tris(1,2,3-triazol-4-yl)methanols and derivatives, known as TTM ligands, have become valuable in transition metal-mediated reactions. These ligands, constructed through regioselective, one-pot triple [3+2] cycloaddition of azides and alkynes, have found applications in various homogeneous systems and heterogenised catalysts like those supported on polystyrene and magnetic nanoparticles (Etayo et al., 2016).

Corrosion Inhibition

1. Corrosion Inhibition for Mild Steel

(1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM) was studied as a corrosion inhibitor for mild steel in acidic medium, where it was found to effectively inhibit corrosion. Computational chemistry studies supported this by showing that triazole derivatives can adsorb onto the mild steel surface, sharing lone pair electrons of N atoms with iron atoms or accepting electrons from iron surfaces (Ma et al., 2017).

Molecular Studies

1. Molecular Orbital and UV-vis Spectra Investigations

A study on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate involved theoretical methods to optimize its structure, predict dipole moments, frontier molecular orbitals (FMOs), and investigate UV-vis spectra. The research highlighted the solvent effect on the HOMO-LUMO energy gap and predicted the UV absorption features, contributing to the understanding of the molecular characteristics of the compound (Wang et al., 2014).

Solubility and Physical Chemistry

1. Solubility Measurements

The solubilities of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in various solvents were measured and correlated with different equations, providing valuable data for understanding its physical and chemical behavior in different mediums (Liang et al., 2016).

Antibacterial and Antifungal Properties

1. Antimicrobial Activity

A series of 1-benzyl/aryl-4-{[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]methyl}-1H-1,2,3-triazole derivatives were synthesized and screened for their antimicrobial activity. The Cu(I) catalyzed reaction involved in the synthesis and the subsequent characterization of these compounds helped in understanding their potential in antimicrobial applications (Reddy et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, 4-(Trifluoromethyl)benzyl bromide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard1. It causes severe skin burns and eye damage. However, the specific safety and hazards of “{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol” are not available in the retrieved data.


Future Directions

The future directions for “{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol” are not available in the retrieved data. However, the use of fluorine-containing compounds in pharmaceutical research is increasing8, suggesting potential future directions for this compound.


Please note that the information provided is based on the available data and may not be fully comprehensive. Further research and analysis would be required for a more complete understanding of this compound.


properties

IUPAC Name

[1-[[3-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O/c12-11(13,14)9-3-1-2-8(4-9)5-17-6-10(7-18)15-16-17/h1-4,6,18H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZHXGCIFNXZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol

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